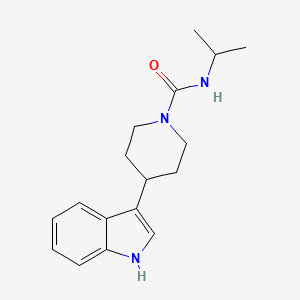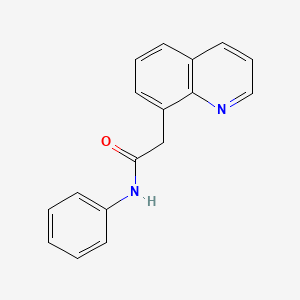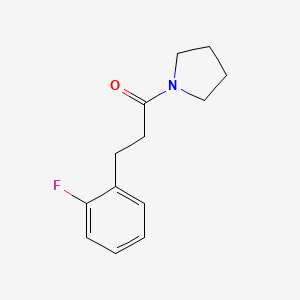
N-(2-methoxyphenyl)-6-methylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-6-methylpyridine-2-carboxamide, commonly known as MMPC, is a small molecule that belongs to the class of pyridine carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. MMPC is synthesized using a simple and efficient method, and its mechanism of action involves the modulation of specific biochemical pathways.
Wirkmechanismus
The mechanism of action of MMPC involves the modulation of specific biochemical pathways. MMPC has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. MMPC has also been shown to activate the AMPK pathway, which plays a crucial role in energy homeostasis and cell survival. In addition, MMPC has been found to modulate the expression of various proteins involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
MMPC has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its anti-inflammatory properties. MMPC has also been found to induce apoptosis in cancer cells and inhibit tumor growth, suggesting its anti-cancer properties. In addition, MMPC has been found to reduce oxidative stress and neuroinflammation, indicating its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
MMPC has several advantages for lab experiments. It is a small molecule that can be easily synthesized using a simple and efficient method. MMPC is also stable and has a high purity, making it suitable for various assays. However, MMPC has some limitations for lab experiments. It has a low solubility in water, which can limit its use in certain assays. MMPC also has a short half-life, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for MMPC research. One potential direction is to investigate the use of MMPC in the treatment of other inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another potential direction is to explore the use of MMPC in combination with other drugs for the treatment of cancer. MMPC can also be modified to improve its solubility and half-life, which can enhance its efficacy in vivo. Additionally, further studies can be conducted to elucidate the exact mechanism of action of MMPC and identify its target proteins.
Conclusion:
In conclusion, MMPC is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. It is synthesized using a simple and efficient method and has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. MMPC modulates specific biochemical pathways and has various biochemical and physiological effects. MMPC has several advantages for lab experiments, but also has some limitations. There are several future directions for MMPC research, which can lead to the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of MMPC is straightforward and involves the reaction of 2-methoxybenzoyl chloride with 6-methylpyridine-2-carboxamide in the presence of a base such as triethylamine. The reaction yields MMPC as a white crystalline solid with a purity of over 95%. The synthesis method is efficient, and the yield can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
MMPC has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. MMPC has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in the treatment of inflammatory diseases. MMPC has also been shown to induce apoptosis in cancer cells and inhibit tumor growth, suggesting its potential as an anti-cancer agent. In addition, MMPC has been found to protect neuronal cells from oxidative stress and reduce neuroinflammation, indicating its potential use in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-6-5-8-12(15-10)14(17)16-11-7-3-4-9-13(11)18-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRUVHGLIZTFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-6-methylpyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)
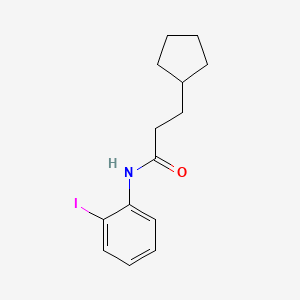
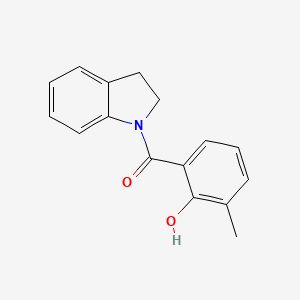
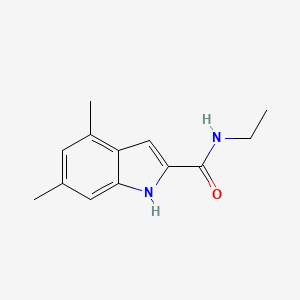
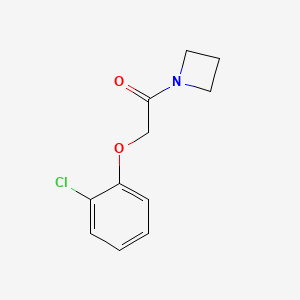
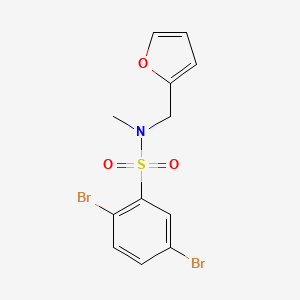
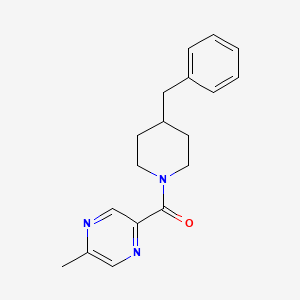
![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)
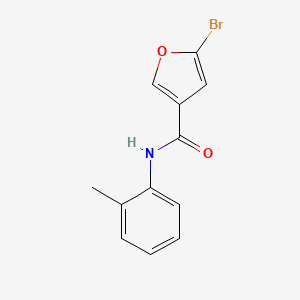
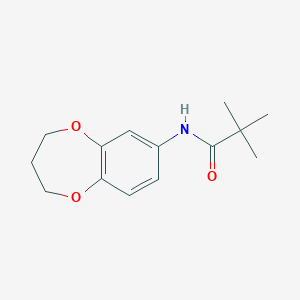
![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)
